molecular formula C13H23AsCl2N8S2 B1198715 Melarsomine dihydrochloride CAS No. 89141-50-4

Melarsomine dihydrochloride

Cat. No.: B1198715
CAS No.: 89141-50-4
M. Wt: 501.3 g/mol
InChI Key: WMZUMAJTJUZEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melarsomine dihydrochloride is an arsenic-based anthelmintic compound primarily used in veterinary medicine. It is marketed under trade names such as Immiticide and Diroban. This compound is specifically approved by the FDA for the treatment of adult heartworm (Dirofilaria immitis) infections in dogs . It is not approved for use in cats or dogs with late-stage infections .

Preparation Methods

The synthesis of melarsomine dihydrochloride involves several steps:

    Conversion of Trichlorotriazine to Diaminochlorotriazine: Trichlorotriazine is converted to diaminochlorotriazine in an ammoniacal medium.

    Formation of Melarsen Acid Hydrochloride: Diaminochlorotriazine is then converted to melarsen acid hydrochloride in the presence of arsanilic acid.

    Reduction to Melarsen Oxide Dihydrate: The melarsen acid hydrochloride is reduced to melarsen oxide dihydrate.

    Final Conversion to this compound: Melarsen oxide dihydrate is converted to this compound in the presence of cysteamine hydrochloride

Chemical Reactions Analysis

Melarsomine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

Melarsomine dihydrochloride contains arsenic, which is the active ingredient that kills both adult and immature heartworms. The exact molecular targets and pathways are not fully understood, but it is known to disrupt cellular processes in the parasites, leading to their death .

Comparison with Similar Compounds

Melarsomine dihydrochloride is unique due to its specific use in treating heartworm infections in dogs. Similar compounds include:

This compound stands out due to its specific approval for heartworm treatment and its arsenic-based mechanism of action.

Properties

IUPAC Name

2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21AsN8S2.2ClH/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13;;/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZUMAJTJUZEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23AsCl2N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237545
Record name Melarsenoxide cysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89141-50-4
Record name Melaminylthioarsenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089141504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melarsenoxide cysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELARSOMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CVA716Q71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melarsomine dihydrochloride
Reactant of Route 2
Melarsomine dihydrochloride
Reactant of Route 3
Melarsomine dihydrochloride
Reactant of Route 4
Melarsomine dihydrochloride
Reactant of Route 5
Melarsomine dihydrochloride
Reactant of Route 6
Melarsomine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.